molecular formula C16H17N3O6 B3747860 8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one

8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one

Cat. No. B3747860
M. Wt: 347.32 g/mol
InChI Key: NRJVTKNWSPECFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one has been extensively investigated for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. Additionally, it has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one exhibits various biochemical and physiological effects. For example, it has been shown to possess antioxidant activity, which may help protect cells from oxidative damage. Additionally, it has been shown to exhibit anti-inflammatory activity, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. However, one limitation of the compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to explore the compound's potential as an anticancer agent or as a treatment for bacterial or viral infections. Finally, research could be conducted to optimize the synthesis method for the compound to reduce its cost and increase its accessibility for scientific research.

properties

IUPAC Name

8-methoxy-3-(4-methylpiperazine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-17-3-5-18(6-4-17)15(20)12-8-10-7-11(19(22)23)9-13(24-2)14(10)25-16(12)21/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJVTKNWSPECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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